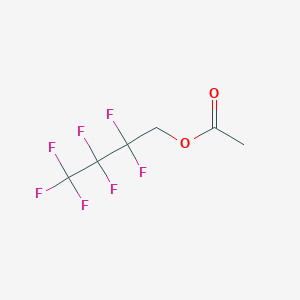

1H,1H-Heptafluorobutyl acetate

Beschreibung

Significance of Organofluorine Chemistry in Contemporary Research

Organofluorine chemistry, the study of compounds containing the carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical research and industry. numberanalytics.comresearchgate.net The unique properties of the fluorine atom—namely, its high electronegativity (the highest of any element), small size, and the resulting strength of the C-F bond—impart profound changes to the physical, chemical, and biological characteristics of organic molecules. wikipedia.orgtandfonline.com The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol, which contributes to the exceptional thermal and chemical stability of fluorinated compounds. wikipedia.orgalfa-chemistry.comfiveable.me

The strategic incorporation of fluorine can enhance critical molecular properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. tandfonline.com This has led to the widespread application of organofluorine compounds in numerous sectors. It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine. chinesechemsoc.org Notable examples include fluorinated drugs that exhibit increased bioavailability and potency. nih.gov In materials science, fluoropolymers are prized for their chemical inertness, thermal resistance, and low surface energy, leading to uses in high-performance coatings, seals, and electrical insulation. pharmiweb.commdpi.com Furthermore, the use of the fluorine-18 isotope (¹⁸F) is central to Positron Emission Tomography (PET), a critical diagnostic imaging technique. tandfonline.comchinesechemsoc.org

Overview of Fluorinated Esters: Structural Architectures and Academic Research Relevance

Fluorinated esters are a class of organic compounds that feature an ester functional group (R-COO-R') where at least one of the R or R' groups contains fluorine atoms. Their structure combines the reactivity of the ester group with the unique physicochemical properties conferred by fluorination. researchgate.net These properties include altered lipophilicity, enhanced thermal stability, and modified electronic characteristics, making them highly relevant in academic and industrial research. mdpi.com

The presence of highly electronegative fluorine atoms can significantly influence the ester's reactivity. For instance, fluorination of the alcohol moiety can make the corresponding ester more susceptible to hydrolysis under basic conditions due to the electron-withdrawing nature of the fluoroalkyl group. Academically, fluorinated esters are valuable as synthetic intermediates, building blocks for complex molecules, and probes for studying biochemical processes. mdpi.comnih.govacsgcipr.org They are used in the synthesis of fluorinated polymers, liquid crystals, and bioactive molecules, including α-fluorinated β-amino acids. nih.gov Their unique solvency and low surface tension also make them subjects of interest for applications like specialized lubricants and components in electrolyte solutions for batteries.

Evolution of Synthetic Strategies for Fluorinated Esters

The synthesis of fluorinated esters has evolved significantly over time. Early methods often relied on classical esterification reactions, such as the Fischer esterification, using pre-fluorinated carboxylic acids or alcohols. pdx.edu For example, reacting a fluorinated carboxylic acid with an alcohol or a fluorinated alcohol with a carboxylic acid chloride were common approaches. pdx.edu Another historical method involved halogen exchange (Halex) reactions, where a non-fluorinated ester containing a different halogen (like chlorine or bromine) was treated with a fluoride source. acsgcipr.orgpdx.edu

In recent decades, the field has seen the development of more sophisticated and efficient synthetic methodologies. chinesechemsoc.org Advances in catalysis, including both metal-catalyzed and organocatalyzed approaches, have enabled the highly selective and asymmetric synthesis of complex fluorinated esters. mdpi.comnih.govnih.gov Modern techniques focus on improving reaction conditions to be milder and more tolerant of various functional groups. acs.org For instance, direct fluorination using electrophilic fluorinating agents like N-fluorobenzensulfonimide (NFSI) on β-keto esters has become a powerful tool. mdpi.comresearchgate.net Furthermore, innovative strategies such as reactive distillation for transesterification reactions are being explored to enhance production efficiency and yield for industrial applications. mdpi.com These advancements have expanded the synthetic toolbox, allowing chemists to access a wider array of fluorinated esters for diverse research applications. nih.govoup.com

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O2/c1-3(14)15-2-4(7,8)5(9,10)6(11,12)13/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRRHZPKVSFERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895473 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-06-9 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h,1h-heptafluorobutyl Acetate

Transesterification Processes for 1H,1H-Heptafluorobutyl Acetate

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, stands as a principal method for producing this compound. This approach typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanol with an acetate ester. mdpi.comresearchgate.net

The synthesis of this compound (HFBAc) via transesterification of 2,2,3,3,4,4,4-heptafluorobutanol (HFBol) with isopropyl acetate (IPAc) is effectively catalyzed by strong acids. mdpi.comsciforum.net Sulfuric acid has been utilized as a catalyst to facilitate the reaction under specific conditions. mdpi.comsciforum.net The process is often conducted as a reactive distillation in batch mode at atmospheric pressure, with reaction temperatures maintained between 95 to 105 °C. mdpi.comsciforum.net To drive the reaction and enable the identification of minor components, the process can be carried out under "harsh" acidic conditions, with sulfuric acid concentrations up to approximately 0.2 mole fraction. mdpi.comsciforum.net

While strong mineral acids are common, the broader field of transesterification employs a variety of catalytic systems. beilstein-journals.orgrsc.org These include other protic acids, Lewis acids, organic bases, enzymes, and ionic liquids. beilstein-journals.orgrsc.org For reactions involving β-keto esters, which bear some similarity due to activated carbonyl groups, catalysts like borate zirconia and cesium fluoride have proven effective. rsc.org The kinetics of these reactions are often slow, necessitating a catalyst to achieve reasonable rates, and in the case of acid catalysis, anhydrous conditions are typically required to prevent competitive hydrolysis. rsc.org

Table 1: Optimized Reaction Conditions for the Transesterification Synthesis of this compound

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Reactants | 2,2,3,3,4,4,4-Heptafluorobutanol (HFBol), Isopropyl Acetate (IPAc) | mdpi.comresearchgate.net |

| Product | This compound (HFBAc) | mdpi.comresearchgate.net |

| Catalyst | Sulfuric Acid (H₂SO₄) | mdpi.comsciforum.net |

| Catalyst Conc. | Up to ~0.2 mole fraction | mdpi.comsciforum.net |

| Process Mode | Batch Reactive Distillation | mdpi.comsciforum.net |

| Temperature | 95 - 105 °C | mdpi.comsciforum.net |

| Pressure | Atmospheric | sciforum.net |

The mechanism of transesterification is significantly influenced by the presence of fluorine atoms on the alcohol moiety. The high electronegativity of fluorine creates a strong electron-withdrawing effect, which propagates to the carbonyl group of the resulting ester. researchgate.netrsc.org This increased electrophilicity of the carbonyl carbon facilitates nucleophilic attack by an alcohol, which is a key step in the transesterification process. rsc.org

Studies on fluorinated polyester vitrimers, which rely on transesterification for their network rearrangement, support this observation. researchgate.netnih.gov Density Functional Theory (DFT) calculations and experimental kinetic studies on model molecules have been used to quantitatively assess the accelerating effect of neighboring fluorinated groups on the transesterification reaction rate. researchgate.netnih.gov The activation is so pronounced that in some systems, such as those involving α-difluoro esters, the transesterification can proceed without any external catalyst. rsc.org The reaction is believed to proceed through an associative mechanism, where the incoming alcohol adds to the carbonyl group to form a tetrahedral intermediate. researchgate.net For certain classes of esters, like β-keto esters, an alternative mechanism involving the formation of an acylketene intermediate has also been proposed. rsc.org

During the synthesis of HFBAc via the transesterification of HFBol and isopropyl acetate under acidic conditions, several side-products are formed alongside the main by-product, isopropanol. mdpi.comresearchgate.net These have been identified and characterized using a combination of gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comresearchgate.netsciforum.net

The identified side-products include:

Di-isopropyl ether : Likely formed from the intermolecular dehydration of the isopropanol by-product under acidic conditions. mdpi.comsciforum.net

Acetic acid : Can be formed by the hydration of isopropyl acetate if water is present in the reaction mixture. mdpi.comresearchgate.net

Water : A potential product of etherification reactions and a reactant in hydrolysis. mdpi.com

2,2,3,3,4,4,4-heptafluorobutyl isopropyl ether (HFB-IPEth) : A new, unstudied ether resulting from the reaction between HFBol and isopropanol. mdpi.comresearchgate.net

Notably, researchers have confirmed the absence of certain potential side-products, such as bis(1H,1H-heptafluorobutyl) ether and acetic anhydride, in the reaction mixture. mdpi.comresearchgate.netsciforum.net

Table 2: Side-Products in the Transesterification Synthesis of this compound

| Side-Product | Formula | Formation Pathway | Source(s) |

|---|---|---|---|

| Isopropanol (main by-product) | C₃H₈O | Transesterification | mdpi.comresearchgate.net |

| Di-isopropyl ether | C₆H₁₄O | Dehydration of Isopropanol | mdpi.comresearchgate.net |

| Acetic Acid | C₂H₄O₂ | Hydrolysis of Isopropyl Acetate | mdpi.comresearchgate.net |

| Water | H₂O | Dehydration/Etherification | mdpi.com |

| 2,2,3,3,4,4,4-Heptafluorobutyl isopropyl ether | C₇H₉F₇O | Etherification of HFBol and Isopropanol | mdpi.comresearchgate.net |

Mechanistic Elucidation of Transesterification for Fluorinated Esters

Direct Fluorination Approaches in Fluorinated Ester Synthesis

Direct fluorination represents a more atom-economical and sustainable strategy for synthesizing fluorinated organic compounds, as it avoids the need to start with pre-fluorinated building blocks. acsgcipr.orgbeilstein-journals.org This involves the selective conversion of carbon-hydrogen (C-H) bonds to carbon-fluorine (C-F) bonds. acsgcipr.orgrsc.org

The selective functionalization of C-H bonds, particularly the strong, unactivated C(sp³)–H bonds, is a significant challenge in synthetic chemistry. beilstein-journals.orgresearchgate.net Several strategies have been developed to achieve this transformation with regioselectivity.

Metal-Catalyzed Fluorination : Palladium catalysis is a prominent method, often proceeding through a Pd(II)/Pd(IV) cycle involving C-H bond insertion followed by C-F reductive elimination. beilstein-journals.org Copper and iron catalysts are also used, frequently operating through radical mechanisms. beilstein-journals.orgacs.org For instance, a copper(I) catalyst can abstract a fluorine atom from an electrophilic source like N-fluorobenzenesulfonimide (NFSI) to generate a radical that selectively abstracts a benzylic hydrogen atom. beilstein-journals.org Iron(II) triflate has been shown to catalyze the fluorination of benzylic, allylic, and unactivated C-H bonds using N-fluoroamides as the fluorine source. acs.org

Photocatalysis : Visible-light-induced methods offer mild reaction conditions for site-selective C-H fluorination. chinesechemsoc.org One strategy involves the merger of N-F fluorinating reagents and silane, where light irradiation causes homolytic cleavage of the N-F bond to generate a fluorine radical, which is key to the process. chinesechemsoc.org

Direct Fluorination with F₂ : While elemental fluorine is highly reactive, methods have been developed to control its use. The "PERFECT" (perfluorination in fluorous media) method involves the liquid-phase direct fluorination of a partially fluorinated ester with excess fluorine gas in a fluorous solvent to yield the perfluorinated product. researchgate.net

The conversion of C-H to C-F bonds typically employs electrophilic fluorinating agents, which act as a source of "F⁺". wikipedia.orgworktribe.com A wide array of these reagents has been developed, with N-F compounds being among the most stable, safe, and economical. wikipedia.org

Common electrophilic fluorinating agents include:

N-Fluorobenzenesulfonimide (NFSI) : A stable, crystalline solid that is soluble in many organic solvents and has high electrophilicity. alfa-chemistry.comresearchgate.net It is widely used to fluorinate diverse substrates. alfa-chemistry.com

Selectfluor® (F-TEDA-BF₄) : A highly effective and versatile N-F reagent known for its stability and ease of handling. wikipedia.orgalfa-chemistry.com It is frequently used for the fluorination of enol esters and electron-rich aromatic compounds. alfa-chemistry.comresearchgate.net

N-Fluoropyridinium salts : The reactivity of these agents can be tuned by changing the substituents on the pyridine ring. wikipedia.orgalfa-chemistry.com

These reagents are crucial in modern fluorination chemistry. worktribe.com For example, the reaction of enol esters with Selectfluor® is a common method for synthesizing α-fluoroketones, which are valuable intermediates. researchgate.net While the precise mechanism of electrophilic fluorination is still debated, it is thought to proceed via either an Sₙ2 or a single-electron transfer (SET) pathway. wikipedia.org

Table 3: Common Electrophilic Fluorination Agents

| Agent Name | Abbreviation | Class | Typical Applications | Source(s) |

|---|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F Reagent | Fluorination of olefins, aromatics, amides | wikipedia.orgalfa-chemistry.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor®, F-TEDA-BF₄ | Quaternary Ammonium N-F Salt | Fluorination of enamines, dicarbonyl compounds, enol esters | wikipedia.orgalfa-chemistry.comresearchgate.net |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F Reagent | Fluorination of carbanions (e.g., Grignard reagents) | wikipedia.org |

| N-Fluoropyridinium salts | NFPy | Quaternary Ammonium N-F Salt | Fluorination of enol compounds, electron-rich aromatics | alfa-chemistry.com |

Chemical Reactivity and Transformation Mechanisms of 1h,1h-heptafluorobutyl Acetate

Polymerization Reactivity of Analogous Fluorinated Acrylates and Methacrylates

While 1H,1H-heptafluorobutyl acetate itself does not typically undergo polymerization, its structural analogs, such as heptafluorobutyl acrylate and methacrylate, are important monomers in polymer chemistry. The presence of the fluoroalkyl group significantly influences their polymerization reactivity. rsc.orgpaint.org

The incorporation of fluoroalkyl groups as ester moieties in acrylates and methacrylates enhances their anionic polymerization reactivity. rsc.org This effect is observed even when the fluoroalkyl group is several bonds away from the vinyl group. rsc.org Fluorinated acrylates and methacrylates can be copolymerized with conventional monomers like methyl methacrylate (MMA) via free-radical polymerization to create copolymers with unique properties. dergipark.org.tr

Kinetic studies of these polymerization reactions are essential for synthesizing copolymers efficiently. dergipark.org.tr The reactivity ratios of the fluorinated monomer and the conventional monomer determine the final polymer structure, which is often random when using thermal initiators. dergipark.org.tr Advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to create well-defined block copolymers containing fluorinated segments. researchgate.netnih.gov

The table below summarizes the reactivity of some fluorinated monomers in polymerization.

| Monomer Type | Polymerization Method | Key Findings |

| Fluorinated Acrylates/Methacrylates | Anionic Polymerization | Enhanced reactivity due to the fluoroalkyl ester group. rsc.org |

| Fluorinated Acrylates/Methacrylates | Free-Radical Copolymerization | Forms random copolymers with conventional monomers like MMA. dergipark.org.tr |

| Pentafluorophenyl Methacrylate (PFMA) | RAFT Polymerization | Allows for the synthesis of well-defined, reactive polymer precursors. nih.gov |

Radical Polymerization Mechanisms in Fluorinated Monomer Systems

Free radical polymerization is a fundamental method for creating polymers from monomers with vinyl groups. In the context of fluorinated systems, monomers like 1H,1H-heptafluorobutyl acrylate (HFBA) are used to impart unique properties such as low surface energy, and chemical and thermal stability to the resulting polymers. researchgate.netcore.ac.uk The process involves initiation, propagation, and termination steps. beilstein-journals.org

Initiation: The polymerization is typically started by a radical initiator, such as 2,2'-Azobis(isobutyronitrile) (AIBN), which decomposes upon heating to generate primary radicals. rsc.org

Propagation: These radicals then attack the double bond of the fluorinated acrylate monomer, creating a new radical center on the monomer unit, which can then react with subsequent monomers to grow the polymer chain. beilstein-journals.org The highly electronegative fluorine atoms on the heptafluorobutyl chain can influence the reactivity of the acrylate monomer. researchgate.net

Termination: The growth of polymer chains ceases through mechanisms like bimolecular coupling or disproportionation. beilstein-journals.org

The synthesis of ultra-high molecular weight polymers of heptafluorobutyl acrylate has been achieved through multi-step UV-initiated processes, demonstrating the viability of radical polymerization for these monomers. google.com Copolymers are also frequently synthesized; for instance, HFBA has been copolymerized with methyl methacrylate (MMA) to create materials with tailored properties. google.com The reactivity ratios of fluorinated acrylates in copolymerizations, for example with butyl methacrylate, have been studied to understand the distribution of monomer units along the polymer backbone. researchgate.net

Controlled Radical Polymerization Techniques (e.g., RAFT) for Fluorinated Copolymers

To achieve better control over polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques are employed. beilstein-journals.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent CRP method used for fluorinated monomers. beilstein-journals.org RAFT allows for the synthesis of well-defined block, random, and other complex copolymer structures. acs.orgrsc.org

RAFT polymerization of fluorinated acrylates like HFBA is mediated by a chain transfer agent (CTA), such as dibenzyl trithiocarbonate (DBTTC). rsc.org The process establishes a dynamic equilibrium between active (propagating) radical chains and dormant chains, enabling simultaneous growth of most polymer chains. beilstein-journals.org This leads to polymers with low molecular weight distribution (PDI). rsc.org

Successful RAFT copolymerization of n-butyl acrylate (nBuA) with semifluorinated acrylates, including 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA), has been demonstrated. rsc.org These polymerizations, often conducted in solvents like dimethylformamide (DMF) at elevated temperatures, yield well-controlled copolymers with predictable molecular weights. rsc.org The kinetics of such copolymerizations have been studied to determine reactivity ratios, which predict the microstructure of the resulting copolymers. rsc.org

Table 1: Example of RAFT Homopolymerization of 1H,1H-Heptafluorobutyl Acrylate (HFBA) This interactive table summarizes the conditions and results for a typical RAFT polymerization of HFBA.

| Parameter | Value | Reference |

| Monomer | 1H,1H-Heptafluorobutyl acrylate (HFBA) | rsc.org |

| Initiator | 2,2'-Azobis(isobutyronitrile) (AIBN) | rsc.org |

| Chain Transfer Agent (CTA) | Dibenzyl trithiocarbonate (DBTTC) | rsc.org |

| Solvent | Dimethylformamide (DMF) | rsc.org |

| Temperature | 65 °C | rsc.org |

| Ratio [Monomer]:[CTA]:[Initiator] | 100:1:0.1 | rsc.org |

Another significant CRP technique is Atom Transfer Radical Polymerization (ATRP), which has been used to synthesize amphiphilic block copolymers from fluorinated acrylates and other monomers like 2-ethylhexyl methacrylate (EHMA). acs.orgdiva-portal.org This method often requires specialized ligands, such as a fluoroalkyl-substituted 2,2'-bipyridine for the copper catalyst, to effectively control the polymerization of the fluorinated block. acs.org

Other Significant Reactions Involving the Acetate Moiety or Perfluorinated Alkyl Chain

The chemical reactivity of this compound can be considered in terms of its two main functional parts: the acetate ester group and the perfluorinated alkyl chain.

The acetate group can undergo reactions typical of esters, most notably transesterification and hydrolysis. A study on the synthesis of this compound via the transesterification of 2,2,3,3,4,4,4-heptafluoro-1-butanol with isopropyl acetate found that the reaction is reversible. mdpi.com Under acidic conditions (using H₂SO₄ as a catalyst) and temperatures of 95-105 °C, several side products were identified, highlighting the reactivity of the ester and alcohol components under these conditions. mdpi.comresearchgate.net No evidence of reactions leading to the formation of bis(1H,1H-heptafluorobutyl) ether was found. mdpi.com

Table 2: Identified Products in the Transesterification of Heptafluoro-1-butanol and Isopropyl Acetate This interactive table lists the target and side products identified during the synthesis of this compound.

| Product Type | Compound Name | Reference |

| Target Product | This compound | mdpi.com |

| Primary By-product | Isopropanol | mdpi.com |

| Side Product | Di-isopropyl ether | mdpi.com |

| Side Product | Acetic acid | mdpi.com |

| Side Product | Water | mdpi.com |

| Side Product | 2,2,3,3,4,4,4-heptafluorobutyl isopropyl ether | mdpi.com |

Hydrolysis of the ester bond is another potential reaction, which would yield 2,2,3,3,4,4,4-heptafluoro-1-butanol and acetic acid. tennessee.edu Electron-induced reactions can also lead to the cleavage of the ester bond in fluorinated acetates. researchgate.net

The perfluorinated alkyl chain (C₃F₇CH₂-) is characterized by high chemical and thermal stability. numberanalytics.comriwa-rijn.org The carbon-fluorine bond is the strongest single bond in organic chemistry, making the perfluorinated portion of the molecule resistant to most chemical transformations. riwa-rijn.org This inertness is a defining feature of per- and polyfluoroalkyl substances (PFAS). numberanalytics.comclu-in.org While the entire chain is not fully fluorinated (it is a polyfluoroalkyl substance due to the presence of the -CH₂- group), the C₃F₇- segment is highly stable and unreactive under typical organic reaction conditions. clu-in.org Degradation of such fluorinated chains generally requires harsh conditions not encountered in standard chemical synthesis. numberanalytics.com

Spectroscopic Characterization and Advanced Analytical Techniques for 1h,1h-heptafluorobutyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for analyzing the structure of 1H,1H-Heptafluorobutyl acetate. By examining the spectra of different nuclei, including ¹H, ¹⁹F, and ¹³C, a comprehensive picture of the molecule's atomic arrangement can be constructed. mdpi.comresearchgate.net

¹H NMR Spectroscopy for Proton Signal Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within the molecule. In this compound, two primary signals are expected in the ¹H NMR spectrum. The methyl (CH₃) protons of the acetate group typically appear as a singlet around 2.1 ppm. The methylene protons (CH₂) adjacent to the fluorinated chain and the ester oxygen are expected to show a more complex signal, appearing as a multiplet between approximately 4.5 and 5.5 ppm due to coupling with the neighboring fluorine atoms. In a study using dimethyl sulfoxide-d6 (d-DMSO) as the solvent, the pure this compound spectrum was clearly distinguished. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Acetate Methyl (CH₃) | ~2.1 | Singlet |

| Methylene (OCH₂) | ~4.5 - 5.5 | Multiplet |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹⁹F NMR Spectroscopy for Fluorine Atom Environments

Fluorine-19 NMR (¹⁹F NMR) is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which helps in resolving different fluorine environments. lcms.czwikipedia.org For this compound, the ¹⁹F NMR spectrum will display distinct signals for the terminal trifluoromethyl (CF₃) group and the two difluoromethylene (CF₂) groups. Generally, the CF₃ group resonates at approximately -80 to -120 ppm, while the CF₂ groups appear at different chemical shifts within a similar range. A study reported the ¹⁹F NMR spectrum of pure this compound, highlighting its utility in identifying the compound. mdpi.com

Table 2: ¹⁹F NMR Spectroscopic Data for this compound

| Functional Group | Approximate Chemical Shift (ppm) |

| Trifluoromethyl (CF₃) | -80 to -120 |

| Difluoromethylene (CF₂) | -80 to -120 |

Note: The exact chemical shifts for the CF₂ groups will differ from each other and from the CF₃ group, providing distinct signals for each fluorine environment.

¹³C NMR Spectroscopy for Carbon Skeletal Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. libretexts.org In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the six carbon atoms. The carbonyl carbon (C=O) of the acetate group will appear significantly downfield. The methyl carbon (CH₃) of the acetate and the methylene carbon (OCH₂) will have characteristic chemical shifts. The three carbons of the heptafluorobutyl chain will also show separate signals, with their chemical shifts influenced by the attached fluorine atoms. mdpi.com A study reported the ¹³C{¹⁹F} NMR spectrum of pure this compound, where the coupling to fluorine is removed to simplify the spectrum. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Approximate Chemical Shift (ppm) |

| Carbonyl (C=O) | 170-175 |

| Methylene (OCH₂) | 60-70 |

| Acetate Methyl (CH₃) | 20-25 |

| Heptafluorobutyl Chain (CF₂, CF₃) | 105-125 (with C-F coupling) |

Note: Chemical shifts are approximate and influenced by solvent and experimental conditions. The carbons in the fluorinated chain will exhibit complex splitting patterns in a coupled spectrum.

Advanced Two-Dimensional NMR Techniques (e.g., ¹⁹F-¹⁹F COSY, ¹³C{¹⁹F} NMR)

For more complex structural analysis, two-dimensional (2D) NMR techniques are employed. libretexts.orgnumberanalytics.com ¹⁹F-¹⁹F Correlation Spectroscopy (COSY) is used to establish correlations between coupled fluorine nuclei, helping to assign the signals of the different CF₂ groups and the CF₃ group in the heptafluorobutyl chain. mdpi.comlibretexts.org A study has reported the use of ¹⁹F-¹⁹F COSY to analyze this compound. mdpi.com Another advanced technique is ¹³C{¹⁹F} NMR, which is a ¹³C NMR experiment where the coupling to ¹⁹F nuclei is decoupled. This simplifies the spectrum, making it easier to identify the carbon signals without the complex splitting patterns caused by C-F coupling. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure. libretexts.org

Electron Ionization (EI) Mass Spectrometry for Fragmentation Pattern Analysis

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the analyte molecule. libretexts.org The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, the heaviest fragment ion is observed at a mass-to-charge ratio (m/z) of 242, corresponding to the molecular ion. mdpi.com The presence of the heptafluorobutyl fragment is indicated by the appearance of fragment ions at m/z 69, 119, and 169. mdpi.com A preferred fragmentation pathway involves the loss of the acetate group, resulting in a base ion at m/z 43. mdpi.com

Table 4: Key EI Mass Spectrometry Fragments for this compound

| m/z | Corresponding Fragment Ion |

| 242 | [C₆H₅F₇O₂]⁺ (Molecular Ion) mdpi.com |

| 183 | [C₄H₂F₇O]⁺ mdpi.com |

| 169 | [C₃F₇]⁺ mdpi.com |

| 119 | [C₂F₅]⁺ mdpi.com |

| 69 | [CF₃]⁺ mdpi.com |

| 43 | [CH₃CO]⁺ (Base Peak) mdpi.com |

Source: Data compiled from a study on the transesterification reaction to produce this compound. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it an essential tool for identifying components in mixtures containing this compound. nih.govnih.gov The gas chromatograph separates the individual components of a mixture based on their different affinities for the stationary phase of the GC column. google.com As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and then separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a "molecular fingerprint."

In the analysis of this compound, GC-MS can be used to identify not only the target compound but also potential impurities and byproducts from its synthesis. For instance, in the transesterification reaction of 2,2,3,3,4,4,4-heptafluoro-1-butanol and isopropyl acetate to produce this compound, GC-MS has been instrumental in identifying side-products such as di-isopropyl ether, acetic acid, and 2,2,3,3,4,4,4-heptafluorobutyl isopropyl ether. researchgate.netmdpi.com

The mass spectrum of this compound exhibits characteristic fragmentation patterns. The presence of the heptafluorobutyl group is indicated by fragment ions at m/z values of 69 (CF₃⁺), 119 (C₂F₅⁺), 169 (C₃F₇⁺), and 183. mdpi.com The base peak in the mass spectrum can often be attributed to the most stable fragment, which in the case of this compound, may result from the loss of the acetate group. mdpi.com By comparing the experimental mass spectra of unknown components to library spectra, such as those in the NIST database, confident identification can be achieved. nih.govresearchgate.net

Table 1: GC-MS Data for Identification of Components in a Reaction Mixture Containing this compound

| Compound | Retention Time (min) | Key Mass Spectral Fragments (m/z) |

| Isopropanol | Varies | 45, 43, 27 |

| Isopropyl acetate | Varies | 43, 87, 45 |

| Di-isopropyl ether | Varies | 45, 43, 41 |

| 2,2,3,3,4,4,4-Heptafluorobutanol | Varies | 181, 69, 31 |

| This compound | Varies | 43, 181, 69, 119, 169 |

| 2,2,3,3,4,4,4-Heptafluorobutyl isopropyl ether | Varies | 227, 69, 43 |

Note: Retention times are dependent on the specific GC column and conditions used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable analytical technique for identifying the functional groups present in a molecule. s-a-s.org When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. s-a-s.org This results in an IR spectrum, which is a plot of absorbance or transmittance versus wavenumber, showing a unique pattern of absorption bands that are characteristic of the molecule's structure.

For this compound, the IR spectrum provides clear evidence of its key functional groups. The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching absorption. spectroscopyonline.com For saturated esters like this compound, this peak typically appears around 1735-1750 cm⁻¹. libretexts.org The presence of the highly electronegative fluorine atoms in the heptafluorobutyl group can influence the electronic environment of the carbonyl group, potentially shifting the C=O stretching frequency. bfh.ch

In addition to the carbonyl stretch, the C-O stretching vibrations of the ester group give rise to two strong bands in the "fingerprint" region of the spectrum, typically between 1300 and 1000 cm⁻¹. spectroscopyonline.comlibretexts.org The highly fluorinated portion of the molecule also contributes to the spectrum, with strong C-F stretching bands appearing in the region between 1400 and 900 cm⁻¹. s-a-s.org The C-H stretching vibrations of the acetate methyl group and the methylene group adjacent to the ester oxygen will appear in the region of 2850-3000 cm⁻¹. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C=O | Stretch | 1735 - 1750 |

| C-O | Stretch | 1300 - 1000 (two bands) |

| C-F | Stretch | 1400 - 900 (multiple strong bands) |

| C-H | Stretch | 2850 - 3000 |

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. nih.gov For volatile fluorinated esters such as this compound, GC is an excellent method for assessing purity and quantifying the components of a mixture. nih.gov The choice of the GC column is critical for achieving good separation. Nonpolar columns, such as those with a polydimethylsiloxane stationary phase, are often preferred for the analysis of fluorinated esters to prevent decomposition of the analyte. google.com

The purity of a this compound sample can be determined by analyzing the chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks gives an estimation of its purity, often expressed as area percent. chromforum.org For more accurate quantification, an internal or external standard method can be employed.

When analyzing complex mixtures, the high resolving power of capillary GC columns allows for the separation of closely related compounds. google.com For example, in the synthesis of this compound, GC can separate the starting materials, the desired product, and various byproducts, allowing for the monitoring of the reaction progress and the optimization of reaction conditions. researchgate.netmdpi.com

Table 3: Typical Gas Chromatography Conditions for the Analysis of this compound

| Parameter | Value |

| Column | Nonpolar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Temperature Program | Initial Temp: 50°C, Ramp: 10°C/min, Final Temp: 250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

While GC is well-suited for volatile compounds, liquid chromatography (LC) is a versatile technique for separating a wider range of organic compounds, including those that are non-volatile or thermally labile. up.ac.za For fluorinated organic compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common mode of separation. oup.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The separation of fluorinated compounds by LC can be challenging due to their unique properties. However, specialized fluorinated stationary phases have been developed that can provide alternative selectivity compared to traditional C18 columns. chromatographyonline.com These phases can offer improved separation for halogenated compounds. chromatographyonline.com

For the analysis of this compound by LC, a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile is typically used. oup.com Detection is often achieved using a UV detector, as the acetate group has a weak chromophore. libretexts.org LC can be particularly useful for analyzing reaction mixtures where non-volatile components may be present or for formulations containing this compound. More advanced detection techniques, such as mass spectrometry (LC-MS), can be coupled with LC to provide more definitive identification of the separated components. researchgate.net

Table 4: General Liquid Chromatography Parameters for Fluorinated Organic Compounds

| Parameter | Description |

| Column | Reversed-phase (e.g., C18) or fluorinated stationary phase |

| Mobile Phase | Gradient or isocratic mixture of water and organic solvent (e.g., methanol, acetonitrile) |

| Detection | UV or Mass Spectrometry (MS) |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

Applications of 1h,1h-heptafluorobutyl Acetate in Advanced Materials Science

Utilization in Polymer Chemistry and Fluoropolymer Synthesis

In the realm of polymer chemistry, 1H,1H-Heptafluorobutyl acetate serves as a crucial building block and modifying agent for creating fluoropolymers with tailored characteristics. Its incorporation into polymer chains can significantly enhance the material's performance for specific, high-technology applications.

Precursor for Fluorinated Methacrylates and Acrylates (e.g., Poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate))

This compound is a key starting material in the synthesis of fluorinated monomers like 1H,1H-heptafluorobutyl acrylate and 1H,1H-heptafluorobutyl methacrylate. These monomers are then polymerized to create advanced materials. For instance, polymers and copolymers based on fluorinated (meth)acrylates are utilized as specialized coatings. researchgate.net The presence of the heptafluorobutyl group in the resulting polymers, such as poly(1H,1H-heptafluorobutyl acrylate), leads to materials with a low refractive index and high hydrophobicity. specialchem.com

One notable example is the use of 1H,1H-heptafluorobutyl acrylate in the formulation of optical adhesive coatings. In one such formulation, it was copolymerized with other fluorinated acrylates to produce a clear, viscous polymer soluble in ethyl acetate. google.comtrea.com The resulting polymer exhibited the desired optical properties for adhesive applications. google.comtrea.com

Development of Low Refractive Index Optical Materials

The low atomic polarizability of fluorine makes fluorinated compounds ideal for creating low refractive index optical materials. acs.orgnih.gov 1H,1H-Heptafluorobutyl acrylate, a derivative of this compound, is a clear liquid monomer known for its low refractive index. specialchem.com This property is critical for applications in next-generation optical and optoelectronic devices, including imaging systems, optical circuits, and waveguides. acs.orgnih.gov

Fluoropolymers derived from such monomers can achieve refractive indices significantly lower than conventional materials. acs.orgnih.gov For example, research has demonstrated the synthesis of fluoropolymers with a refractive index as low as 1.365 at a 633 nm wavelength, which is lower than that of magnesium fluoride (MgF2), a common low-index inorganic material. acs.orgnih.gov The incorporation of fluorinated monomers like 1H,1H-heptafluorobutyl acrylate is a key strategy in achieving these ultra-low refractive indices. google.com

Synthesis of Copolymers with Tunable Surface Properties

The introduction of 1H,1H-heptafluorobutyl groups into copolymers allows for the precise tuning of their surface properties. The highly fluorinated side chains are more rigid than their non-fluorinated counterparts, which enhances water repellency. researchgate.net By copolymerizing fluorinated acrylates with other monomers, researchers can create materials with a range of surface energies and wettabilities.

For example, fluorinated acrylate monomers can be copolymerized with non-fluorinated monomers like butyl acrylate via techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. researchgate.net This allows for the creation of well-defined semifluorinated copolymers where the distribution of the fluorinated and non-fluorinated units can be controlled to achieve specific surface characteristics. researchgate.net Such copolymers have applications in creating hydrophobic coatings and other functional surfaces. researchgate.netacs.org

Role in Specialized Solvent Systems and Electrolytes

Beyond polymer science, this compound and its derivatives play a role in the formulation of specialized liquid media, particularly for electrochemical applications where stability and specific electrochemical properties are paramount.

Components for Non-Aqueous Electrolytes

This compound is utilized in the production of non-aqueous electrolytes for secondary batteries. google.commdpi.comresearchgate.net These electrolytes are crucial for the performance and safety of high-voltage lithium-ion batteries. Fluorinated solvents are often employed to suppress gas generation and improve the lifespan of the battery, especially at elevated temperatures. google.com

While not always used directly, the synthesis of other fluorinated compounds for electrolytes can be derived from processes involving this compound. mdpi.comresearchgate.net The compound is considered alongside other fluorinated esters like methyl heptafluorobutyrate and ethyl trifluoroacetate for its potential to reduce the viscosity of the electrolyte while maintaining good voltage resistance. google.com

Charge Retention Media

Research indicates that this compound is used in the production of charge retention media. mdpi.comresearchgate.netmdpi.comsciprofiles.com This application is tied to its dielectric properties and chemical stability, which are influenced by the presence of the fluorinated alkyl chain. The ability of a material to retain an electrical charge is critical in various electronic components. The specific properties imparted by the heptafluorobutyl group contribute to the performance of these materials in retaining charge over time.

Development of Ultraviolet Light-Absorbing Oligomers

This compound (HFBAc) is a key component in the synthesis of oligomers designed to absorb ultraviolet (UV) light. researchgate.netsciprofiles.comresearchgate.net These specialized oligomers are crucial for protecting materials from the degrading effects of UV radiation. The incorporation of the heptafluorobutyl group from HFBAc into the oligomer structure imparts desirable properties such as high thermal and chemical stability. researchgate.net

The synthesis process often involves the transesterification of 2,2,3,3,4,4,4-heptafluoro-1-butanol and an acetate source, such as isopropyl acetate, under acidic conditions to produce HFBAc. researchgate.netsciprofiles.com This fluorinated acetate is then utilized in subsequent polymerization reactions to create the UV-absorbing oligomers. These oligomers can be incorporated into various materials, including textiles, to provide a protective benefit by reflecting, scattering, or absorbing harmful UV radiation. google.com For instance, nanoparticles containing these oligomers can be used for permanent or substantially permanent treatments of textile materials. google.com

Research has shown that the inclusion of fluorinated monomers, such as those derived from HFBAc, can be achieved through various polymerization techniques, including single electron transfer–living radical polymerization (SET-LRP). acs.org This method allows for the creation of well-defined polymers with specific functionalities. The resulting fluorinated oligomers and polymers exhibit low surface energy and excellent stability, making them highly effective for their intended purpose. researchgate.net

Potential in High-Performance Coatings and Adhesives

The unique properties of this compound and its derivatives, particularly 1H,1H-heptafluorobutyl acrylate, make them valuable in the formulation of high-performance coatings and adhesives. google.comspecialchem.com The presence of the fluorinated alkyl chain is instrumental in providing low surface energy, hydrophobicity, and chemical resistance to the final product. specialchem.comuq.edu.au

In the realm of coatings, polymers derived from fluorinated acrylates like 1H,1H-heptafluorobutyl acrylate are used to create surfaces with enhanced durability and protective qualities. researchgate.net These coatings can be applied to various substrates to improve their resistance to environmental factors. For example, fluoropolymers are known for their low refractive index, a property that is beneficial in optical coatings. google.comacs.org Copolymerization of fluorinated acrylates with other monomers, such as N-vinylpyrrolidone, can suppress crystallinity, leading to highly transparent and flexible optical films with low refractive indexes. acs.org

In adhesive applications, the incorporation of 1H,1H-heptafluorobutyl acrylate into the polymer backbone contributes to low refractive indices and good adhesion to a variety of substrates, including glass and polyester films. google.com These fluorosubstituted monoacrylate-based adhesives are often soluble in common organic solvents like ethyl acetate, which simplifies processing. google.com The polymerization can be initiated by standard free-radical initiators, and the curing process can be achieved through heat or radiation. google.com The resulting adhesives are suitable for use in optical devices and transfer tapes where clarity and stable bonding are essential. google.com

Below is an interactive data table summarizing the monomers used in the synthesis of these advanced materials.

| Compound Name | Application Area | Key Properties Contributed |

| This compound | UV-Absorbing Oligomers | Thermal and chemical stability |

| 1H,1H-Heptafluorobutyl Acrylate | High-Performance Coatings & Adhesives | Low refractive index, hydrophobicity, chemical resistance |

| 1H,1H-Pentadecafluorooctyl Acrylate | High-Performance Adhesives | Component in low refractive index adhesives |

| Acrylic Acid | High-Performance Adhesives | Comonomer for modifying adhesive properties |

| N-Vinylpyrrolidone | High-Performance Coatings | Suppresses crystallinity in optical films |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Pathways

The industrial production of 1H,1H-Heptafluorobutyl acetate has traditionally relied on esterification processes, such as the reaction of 2,2,3,3,4,4,4-heptafluoro-1-butanol with acetic anhydride or through transesterification. researchgate.net While effective, these methods can involve harsh conditions or generate undesirable byproducts. Future research is increasingly focused on developing greener and more sustainable synthetic routes that align with the principles of green chemistry. researcher.lifeijsrst.com

Key research directions include:

Enzymatic Catalysis: The use of enzymes, such as lipases, as catalysts for esterification reactions offers a promising green alternative. Enzymatic processes can be conducted under mild conditions, exhibit high selectivity, and reduce the generation of hazardous waste.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to batch processes. google.com The synthesis of this compound could be optimized using flow chemistry to minimize reaction times and energy consumption.

Alternative Reaction Media: Replacing conventional organic solvents with greener alternatives, such as ionic liquids or supercritical fluids, is a key trend. scirp.org For instance, a recent study explored the transesterification of 2,2,3,3,4,4,4-heptafluoro-1-butanol and isopropyl acetate via reactive distillation, a process that combines reaction and separation to improve efficiency. researchgate.netmdpi.com

Renewable Feedstocks: A long-term goal is to source starting materials from renewable feedstocks instead of petroleum-based chemicals. ijsrst.com Research into converting biomass-derived alcohols and acetic acid into fluorinated esters could represent a significant leap in sustainability.

These novel pathways aim to enhance atom economy, reduce energy intensity, and minimize the environmental impact associated with the synthesis of this compound. ijsrst.com

Exploration of Advanced Applications in Functional Materials

The presence of a fluorinated chain gives this compound and its derivatives low surface energy, hydrophobicity, and chemical resistance, making them valuable building blocks for functional materials. researchgate.net While currently used in coatings and lubricants, emerging research seeks to exploit these properties in more advanced applications.

Future application areas include:

Superhydrophobic and Oleophobic Surfaces: As a monomer, this compound can be polymerized to create surfaces with extreme water and oil repellency. uq.edu.au Research is focused on developing durable superhydrophobic coatings for applications such as self-cleaning textiles, anti-icing surfaces for aircraft, and anti-fouling coatings for marine applications. uq.edu.auacs.org

Advanced Optical Materials: Fluorinated polymers often exhibit a low refractive index. acs.org This makes this compound a candidate for producing optical adhesives, anti-reflective coatings for lenses and solar panels, and materials for flexible optical films. acs.orggoogle.comgoogle.com

Dielectric and Energy Storage Materials: The high electronegativity of fluorine atoms can be leveraged in materials for electronics. sciengine.com Polymers derived from this compound could be explored for use as dielectric layers in capacitors or as components in electrolytes for lithium batteries. researchgate.netmdpi.comsciengine.com

Biomedical Devices: The biocompatibility and anti-biofouling properties of some fluorinated polymers make them suitable for medical applications. uq.edu.au Copolymers incorporating this compound could be investigated for use in medical implants, catheters, and drug delivery systems to reduce bacterial adhesion and improve device longevity. uq.edu.au

The table below summarizes key properties and potential advanced applications for polymers derived from this compound and related monomers.

| Property | Potential Advanced Application | Rationale |

| Low Surface Energy | Self-Cleaning & Anti-Fouling Coatings | Reduces adhesion of water, dirt, and biological organisms. uq.edu.aursc.org |

| Low Refractive Index | Anti-Reflective Optical Films | Minimizes light reflection at interfaces, enhancing transmission. acs.orggoogle.com |

| Hydrophobicity | Moisture-Barrier Packaging | Prevents water ingress, protecting sensitive contents. rsc.org |

| Chemical Inertness | Corrosion-Resistant Linings | Withstands exposure to harsh chemicals and environments. sciengine.com |

| High Dielectric Strength | Electronic Components | Can serve as an insulating material in capacitors and flexible electronics. researchgate.netsciengine.com |

Integration of Artificial Intelligence and Machine Learning for Predictive Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science by accelerating the discovery and design of new molecules with targeted properties. arxiv.org This data-driven approach is particularly well-suited for the complex chemical space of fluorinated compounds. blackthorn.aichemrxiv.org

Emerging trends in this area include:

Property Prediction: ML models can be trained on existing data from fluorinated compounds to predict key physicochemical properties for new, untested molecules. blackthorn.aichemrxiv.org For polymers derived from this compound, this could include predicting surface tension, refractive index, thermal stability, and ion conductivity. oaepublish.comgatech.edu A recent study, for example, successfully used ML to screen 11 million copolymer candidates for anion exchange membranes, identifying over 400 promising fluorine-free options. oaepublish.comgatech.edu Similar approaches could be adapted to design novel fluorinated polymers.

Inverse Design: Instead of predicting the properties of a given molecule, inverse design models start with the desired properties and generate potential chemical structures that could exhibit them. This approach could be used to design novel copolymers incorporating this compound tailored for specific applications, such as a coating with a precise refractive index and contact angle.

Accelerated Screening: AI can rapidly screen vast virtual libraries of potential monomers and polymers, filtering for candidates with optimal characteristics before committing to costly and time-consuming experimental synthesis. gatech.edu This accelerates the materials discovery process significantly. gatech.edu

Understanding Structure-Property Relationships: Explainable AI (XAI) techniques can help researchers understand why a certain molecular feature, like the heptafluorobutyl group, leads to a specific property. arxiv.org This deepens fundamental chemical knowledge and guides more intuitive and rational molecular design. arxiv.org

The table below outlines how AI/ML can be applied to the design of materials based on this compound.

| AI/ML Application | Objective | Example |

| Quantitative Structure-Property Relationship (QSPR) | Predict material properties from chemical structure. | Forecasting the water contact angle of a new copolymer. researchgate.net |

| Generative Models | Propose new molecular structures with desired properties. | Designing a novel monomer for a superhydrophobic polymer. arxiv.org |

| High-Throughput Virtual Screening | Rapidly evaluate millions of candidate molecules. | Identifying top candidates for low refractive index coatings. oaepublish.comgatech.edu |

| Explainable AI (XAI) | Elucidate the chemical origins of material properties. | Determining how fluorine atom positioning affects dielectric constant. arxiv.org |

In-depth Mechanistic Understanding through Advanced Spectroscopy and Computation

A deep understanding of reaction mechanisms and the origins of a material's functional properties is crucial for optimizing synthesis and performance. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational chemistry to probe the behavior of this compound at the molecular level.

Key areas of focus are:

Advanced NMR and Mass Spectrometry: Recent work has already demonstrated the power of multi-nuclear NMR (¹H, ¹⁹F, ¹³C) and two-dimensional correlation spectroscopy (COSY) in combination with Gas Chromatography-Mass Spectrometry (GC-MS) to identify side-products in the synthesis of this compound. researchgate.netmdpi.com Future studies will likely employ these techniques for in-situ monitoring of reactions, providing real-time kinetic and mechanistic data. acs.org

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict spectroscopic signatures (e.g., NMR chemical shifts). researchgate.netunibo.it This allows for the validation of experimental findings and provides insights into aspects of a reaction that are difficult to observe directly.

Studying Polymerization and Degradation: Advanced spectroscopic methods can elucidate the kinetics of polymerization when this compound is used as a monomer. acs.org Similarly, techniques like Thermogravimetric Analysis (TGA) coupled with spectroscopy can be used to study the thermal degradation pathways of resulting polymers, which is critical for determining their operational lifetime and stability.

Probing Intermolecular Interactions: Understanding how the fluorinated tail of this compound influences its interaction with solvents, surfaces, and other molecules is key to designing functional materials. Spectroscopic techniques, such as those used to measure surface tension, combined with molecular dynamics simulations can provide a detailed picture of these non-covalent interactions.

The synergy between these advanced analytical and computational methods will be instrumental in unlocking the full potential of this compound, enabling the rational design of next-generation materials and processes. mdpi.comresearchgate.net

Q & A

Basic: What are the recommended synthetic routes for 1H,1H-Heptafluorobutyl acetate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves esterification of 1H,1H-heptafluorobutanol with acetic anhydride or acetyl chloride under acidic or catalytic conditions. Key steps include:

- Catalyst Selection : Use of sulfuric acid or p-toluenesulfonic acid (pTSA) as catalysts for efficient protonation of the alcohol.

- Solvent Optimization : Anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) minimize side reactions.

- Temperature Control : Reactions are performed at 60–80°C to balance reaction rate and byproduct formation.

- Purification : Distillation under reduced pressure (e.g., 50–60°C at 10–20 mmHg) or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Critical Parameters : Excess acetic anhydride (1.5–2.0 equivalents) improves yield, while moisture must be excluded to prevent hydrolysis of fluorinated intermediates.

Basic: How can researchers validate the purity of this compound using chromatographic methods?

Methodological Answer:

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard:

- HPLC Conditions :

- Column : C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 µm).

- Mobile Phase : Methanol/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution.

- Detection : UV at 210 nm for acetate groups.

- GC Conditions :

Advanced: How does the fluorine content of this compound influence its surface tension, and how is this measured experimentally?

Methodological Answer:

The perfluorinated chain reduces surface tension due to strong C–F dipole interactions. Measurement protocols include:

- Pendant Drop Method : Use a tensiometer to measure surface tension at 25°C.

- Comparative Analysis : Compare with structurally similar esters (e.g., bis(1H,1H-heptafluorobutyl) sebacate) to isolate fluorine’s contribution.

Advanced: What analytical strategies resolve contradictions in stability data for this compound under varying pH and temperature?

Methodological Answer:

Conflicting stability reports arise from hydrolysis kinetics and degradation pathways. A systematic approach includes:

- Accelerated Stability Testing :

- pH Studies : Incubate samples in buffers (pH 2–12) at 40°C for 14 days. Monitor degradation via <sup>19</sup>F NMR (e.g., loss of –CF2 signals indicates cleavage).

- Thermal Stability : Use thermogravimetric analysis (TGA) at 5°C/min to identify decomposition thresholds (typically >200°C).

- Degradation Products : Identify hydrolyzed products (e.g., 1H,1H-heptafluorobutanol) via GC-MS or LC-QTOF .

Advanced: How is this compound utilized in designing fluorinated polymers for hydrophobic coatings?

Methodological Answer:

The compound serves as a monomer in radical polymerization for fluorinated acrylates:

- Polymerization Protocol :

- Initiator : Azobisisobutyronitrile (AIBN, 1 mol%) in toluene at 70°C under nitrogen.

- Copolymer Design : Blend with methyl methacrylate (MMA) to tune hydrophobicity (contact angle: 110–130°).

- Performance Metrics :

Basic: What spectroscopic techniques are optimal for structural elucidation of this compound?

Methodological Answer:

- <sup>1</sup>H NMR : Signals for acetate methyl protons at ~2.1 ppm (singlet) and CF2 groups as complex multiplets (~4.5–5.5 ppm).

- <sup>19</sup>F NMR : Distinct peaks for –CF2 and terminal –CF3 groups (−80 to −120 ppm).

- FTIR : Strong C=O stretch at ~1740 cm⁻¹ and C–F stretches at 1100–1300 cm⁻¹ .

Advanced: How do batch-to-batch variations in fluorinated precursors impact reproducibility in this compound synthesis?

Methodological Answer:

Variations in 1H,1H-heptafluorobutanol purity (e.g., residual water or HF) affect esterification efficiency. Mitigation strategies:

- QC of Precursors : Use Karl Fischer titration (water content <0.01%) and ion chromatography (HF <10 ppm).

- In-Process Monitoring : Track reaction progress via inline IR spectroscopy (C=O formation at 1740 cm⁻¹) .

Advanced: What computational methods predict the solvation behavior of this compound in mixed solvents?

Methodological Answer:

Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvation in ethanol/water mixtures:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.